Didecyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
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Overview
Description
Didecyl 3-methylcyclohex-4-ene-1,2-dicarboxylate: is an organic compound that belongs to the class of cyclohexene derivatives. This compound is characterized by the presence of a cyclohexene ring substituted with a methyl group and two ester functional groups. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Didecyl 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with decanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of decanol and 3-methylcyclohex-4-ene-1,2-dicarboxylic acid to the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete conversion of the reactants to the desired ester product. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Didecyl 3-methylcyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed:
Oxidation: 3-methylcyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Didecyl 3-methylcyclohex-4-ene-1,2-dicarbinol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Didecyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is used to study the interactions of ester-containing molecules with biological systems. It is also used in the development of new biomaterials.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable ester linkages with various pharmaceutical agents.
Industry: this compound is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of the final products.
Mechanism of Action
The mechanism of action of Didecyl 3-methylcyclohex-4-ene-1,2-dicarboxylate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then interact with biological molecules. The cyclohexene ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
- 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
- Didecyl phthalate
- Didecyl adipate
Comparison: Didecyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to the presence of the cyclohexene ring, which imparts distinct chemical properties compared to linear or aromatic esters. The methyl group on the cyclohexene ring also influences the compound’s reactivity and stability. Compared to didecyl phthalate and didecyl adipate, this compound offers enhanced flexibility and compatibility with various polymers.
Properties
CAS No. |
62174-71-4 |
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Molecular Formula |
C29H52O4 |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
didecyl 3-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C29H52O4/c1-4-6-8-10-12-14-16-18-23-32-28(30)26-22-20-21-25(3)27(26)29(31)33-24-19-17-15-13-11-9-7-5-2/h20-21,25-27H,4-19,22-24H2,1-3H3 |
InChI Key |
CVUMXKYPNDXAHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1CC=CC(C1C(=O)OCCCCCCCCCC)C |
Origin of Product |
United States |
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